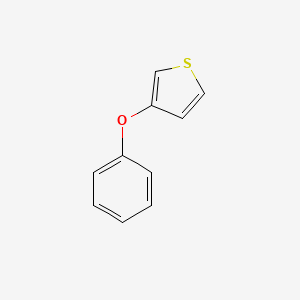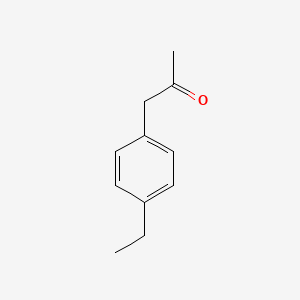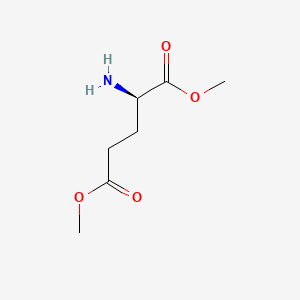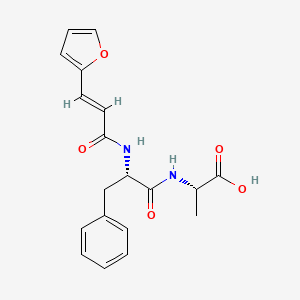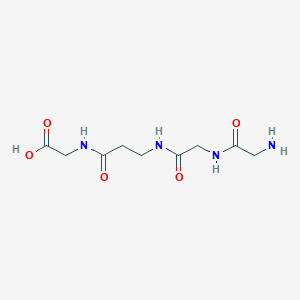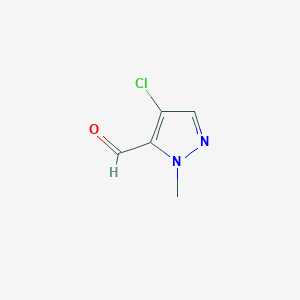
isopropyl 3-(2H-tetrazol-5-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-(2H-tetrazol-5-yl)benzoate is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an isopropyl group attached to a benzoate group, which is further attached to a tetrazole ring .Physical And Chemical Properties Analysis
This compound is predicted to have a melting point of 161.14°C and a boiling point of approximately 419.4°C at 760 mmHg . Its density is predicted to be approximately 1.3 g/cm³ .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks The synthesis and study of coordination polymers and metal-organic frameworks (MOFs) using derivatives of isopropyl 3-(2H-tetrazol-5-yl)benzoate have been explored. For instance, Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers have been developed through in situ [2 + 3] cycloaddition reactions. These coordination polymers exhibit various structural topologies and show interesting photoluminescence properties, indicating potential applications in materials science for photonic devices (Weichao Song et al., 2009).
Liquid Crystal Technology The field of liquid crystals has seen innovations through the synthesis of tetrazole-based compounds, such as new 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates. These compounds exhibit mesogenic behavior, characterized by nematic and smectic mesophases, which are crucial for the development of advanced liquid crystal displays and other optical devices (Muhammad Tariq et al., 2013).
Electrochemiluminescent Devices Research has been conducted on ruthenium polypyridyl complexes containing tetrazolate ligands, showing that these complexes have significant electrochemiluminescent (ECL) properties. This indicates potential applications in the development of ECL-based sensors and devices, offering a pathway to sensitive and specific detection methods in analytical chemistry (S. Stagni et al., 2006).
Heterocyclic Chemistry and Synthesis The reactivity and applications of tetrazole-based compounds in synthesizing novel heterocyclic structures have been explored. For example, (1H-Tetrazol-5-yl)-allenes have been synthesized and their reactivity with aziridines has been studied, leading to the formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines. Such research contributes to the field of organic synthesis, providing new routes to complex heterocyclic compounds that could have applications in pharmaceuticals and agrochemicals (Ana L. Cardoso et al., 2016).
Gas Adsorption and Magnetic Properties Studies on isostructural Ni(II), Mn(II), and Co(II) coordination polymers have revealed their potential in gas adsorption applications, showing selective CO2 adsorption properties. This research contributes to the development of materials for gas storage, separation, and purification technologies, addressing environmental and energy-related challenges (R. Agarwal et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of isopropyl 3-(2H-tetrazol-5-yl)benzoate are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or other biomolecules to affect their function or structure.
Result of Action
Biochemische Analyse
Biochemical Properties
Isopropyl 3-(2H-tetrazol-5-yl)benzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s tetrazole ring structure allows it to act as a bioisostere of carboxylic acids, facilitating receptor-ligand interactions . This interaction is crucial for stabilizing electrostatic repulsion of negatively charged ions by delocalizing electrons, which enhances its binding affinity with target proteins and enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate cell membranes due to its lipid solubility allows it to modulate intracellular activities effectively . It has been observed to affect the expression of specific genes involved in metabolic pathways and cell cycle regulation, thereby impacting cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tetrazole ring structure of the compound facilitates its binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a predicted melting point of 161.14°C and a boiling point of approximately 419.4°C at 760 mmHg . Over extended periods, the compound may undergo degradation, which can affect its long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects have been observed, indicating a dosage-dependent response in biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s tetrazole ring structure allows it to participate in reactions that influence metabolic flux and metabolite levels within cells . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipid solubility facilitates its movement across cell membranes, allowing it to accumulate in specific cellular compartments . This distribution pattern is essential for its biological activity and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
propan-2-yl 3-(2H-tetrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-4-8(6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQNVMHUDDPDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


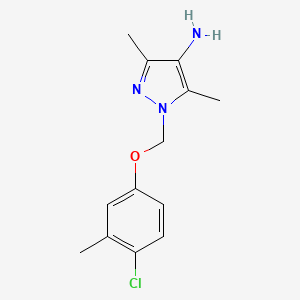
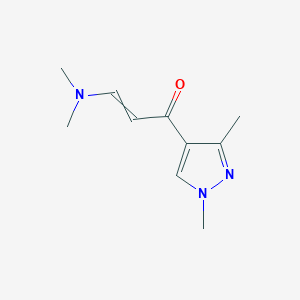
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)
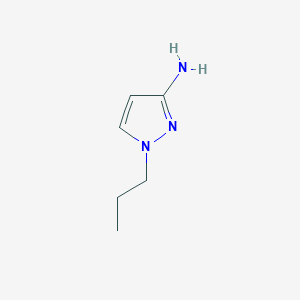
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1353362.png)
